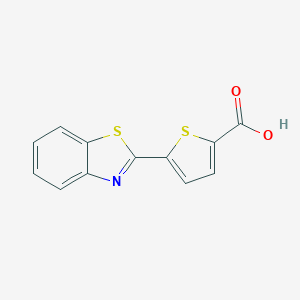

5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBJZPGWTJQYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380431-21-0 | |

| Record name | 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Technical Guide: Synthesis and Characterization of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the scientific rationale for the molecular design, details a robust synthetic protocol, and describes the essential analytical techniques for structural elucidation and purity confirmation. The guide is intended for researchers and professionals in drug discovery and development, offering expert insights into the experimental causality and best practices for handling this class of compounds.

Introduction: The Strategic Fusion of Benzothiazole and Thiophene

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural core of a vast number of therapeutic agents.[1] The title compound, this compound, represents a strategic amalgamation of two "privileged scaffolds": benzothiazole and thiophene.

-

Benzothiazole: This fused heterocyclic system is a cornerstone in drug development, with derivatives exhibiting a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4] Its rigid structure and ability to participate in various non-covalent interactions make it an excellent pharmacophore for enzyme and receptor targeting.[1]

-

Thiophene: As a bioisostere of the benzene ring, the thiophene moiety is integral to numerous FDA-approved drugs.[5] It enhances molecular hydrophobicity, which can improve membrane permeability, and its derivatives are known for diverse biological activities, including anti-inflammatory and anticancer effects.[5][6]

The conjugation of these two scaffolds through a C-C bond, coupled with the presence of a carboxylic acid group—a key functional handle for modulating solubility and forming interactions with biological targets—creates a molecule with high potential for novel therapeutic applications. This guide details a reliable pathway to access this promising compound for further investigation.

Synthetic Strategy and Rationale

The most direct and widely adopted strategy for constructing 2-substituted benzothiazoles is the condensation reaction between an ortho-aminothiophenol and a carboxylic acid or its derivative.[7][8] This approach is favored for its reliability and efficiency.

Core Reaction: The synthesis of this compound is achieved via the condensation of 2-aminothiophenol with thiophene-2,5-dicarboxylic acid .

Mechanistic Insights: The reaction proceeds through a well-established pathway:

-

Amide Formation: The amino group of 2-aminothiophenol undertakes a nucleophilic attack on one of the carbonyl carbons of thiophene-2,5-dicarboxylic acid, forming a tetrahedral intermediate which then collapses to form an amide linkage.

-

Cyclization and Dehydration: The proximate thiol group (-SH) then attacks the amide carbonyl carbon. This intramolecular cyclization is followed by the elimination of a water molecule, resulting in the formation of the thermodynamically stable, aromatic benzothiazole ring.

Catalyst and Reaction Medium: Polyphosphoric acid (PPA) is the medium and catalyst of choice for this transformation. PPA serves as an excellent dehydrating agent and a non-nucleophilic protic acid, which facilitates both the initial amide formation and the subsequent cyclization-dehydration cascade. The high temperature employed ensures the reaction proceeds to completion.[7]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

2-Aminothiophenol (≥98%)

-

Thiophene-2,5-dicarboxylic acid (≥98%)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Celatom® or filter aid

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add thiophene-2,5-dicarboxylic acid (1.0 eq) and 2-aminothiophenol (1.1 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (approx. 10 times the weight of the dicarboxylic acid) to the flask. The PPA acts as both solvent and catalyst.

-

Heating: Heat the reaction mixture with stirring to 170-180°C. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to approximately 80-90°C, cautiously pour the viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Filtration: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. The solid precipitate is then collected by vacuum filtration.

-

Purification - Acid/Base Extraction:

-

Suspend the crude solid in a 5% aqueous sodium bicarbonate solution. The carboxylic acid will deprotonate and dissolve as its sodium salt.

-

Filter the solution through a pad of Celatom® to remove any insoluble impurities.

-

Re-precipitate the purified product by acidifying the clear filtrate with concentrated HCl to a pH of 2-3.

-

-

Final Purification - Recrystallization:

-

Collect the precipitated solid by filtration and wash thoroughly with cold deionized water.

-

Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product as a purified solid.

-

-

Drying: Dry the purified crystals under vacuum at 60°C to a constant weight.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of this compound.

Table 1: Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| Appearance | Physical State | Off-white to pale yellow solid |

| Melting Point | Thermal Property | Typically >250 °C (with decomposition) |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (benzothiazole & thiophene): 7.5-8.5 ppm; Carboxylic acid proton: >12 ppm (broad singlet) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons: 120-155 ppm; Benzothiazole C2: ~165 ppm; Carboxylic acid C=O: >165 ppm |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | O-H stretch (acid): 2500-3300 (broad); C=O stretch (acid): 1680-1710; C=N stretch (thiazole): 1590-1620 |

| Mass Spectrometry | m/z | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (C₁₂H₇NO₂S₂) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region, corresponding to the protons on both the benzothiazole and thiophene rings. The downfield, broad signal is characteristic of the acidic carboxylic proton.

-

IR Spectroscopy: The very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. The sharp, strong peak around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and providing an exact mass, which serves as definitive proof of the compound's identity.

Potential Applications and Future Research

The structural motifs within this compound suggest a range of potential therapeutic applications. Benzothiazole derivatives are known to act as potent antitumor agents, while thiophene-carboxylic acids have been explored as anti-inflammatory molecules.[9][10]

Future research directions could include:

-

Antiproliferative Screening: Evaluating the compound against a panel of cancer cell lines to identify potential anticancer activity.[11]

-

Enzyme Inhibition Assays: Testing against kinases, topoisomerases, or other enzymes implicated in disease pathways.[3]

-

Antimicrobial Testing: Screening for activity against various strains of bacteria and fungi.[12]

-

Structural Derivatization: Utilizing the carboxylic acid moiety to synthesize amide or ester derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of prodrug strategies.

Conclusion

This guide has presented a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined synthetic protocol and applying the described analytical methods, researchers can reliably produce and validate this compound for further investigation in drug discovery and development programs. The strategic combination of the benzothiazole and thiophene scaffolds makes this molecule a compelling candidate for exploring new therapeutic frontiers.

References

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

PubMed. (n.d.). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from [Link]

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Thiophenecarboxylic acid hydrazide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiazole - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its constituent moieties—thiophene-2-carboxylic acid and benzothiazole—along with data from structurally related compounds and theoretical predictions. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, spectral characteristics, solubility, and potential synthetic pathways.

Introduction and Molecular Structure

This compound is a complex heterocyclic system that marries the structural features of benzothiazole and thiophene-2-carboxylic acid. The benzothiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The thiophene-2-carboxylic acid scaffold is also a key building block in medicinal chemistry, with derivatives used as anti-inflammatory agents and in other therapeutic applications.[2][3] The conjugation of these two rings is expected to produce a molecule with unique electronic and biological properties.

The IUPAC name for this compound is this compound. Its structure is characterized by a benzothiazole ring linked at its 2-position to the 5-position of a thiophene-2-carboxylic acid ring.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of its constituent parts and structurally analogous molecules.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₇NO₂S₂ | Derived from the molecular structure. |

| Molecular Weight | 261.32 g/mol | Calculated from the molecular formula. |

| Melting Point | > 200 °C | The melting point is expected to be significantly higher than that of thiophene-2-carboxylic acid (125-127 °C)[2][3] and benzothiazole (-2 °C) due to increased molecular weight, rigidity, and potential for strong intermolecular hydrogen bonding and π-π stacking interactions. |

| Boiling Point | > 300 °C (decomposes) | A high boiling point is anticipated due to the high molecular weight and polarity. However, decomposition is likely to occur before boiling under atmospheric pressure, a common characteristic of complex aromatic carboxylic acids. |

| pKa | 3.0 - 3.5 | The pKa of thiophene-2-carboxylic acid is approximately 3.49.[2] The benzothiazole substituent is expected to be electron-withdrawing, which should slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa. |

| LogP | 3.5 - 4.5 | Thiophene-2-carboxylic acid has a LogP of 1.57.[2] The addition of the lipophilic benzothiazole moiety will significantly increase the LogP value, suggesting lower aqueous solubility and higher lipid solubility. |

Solubility Profile

The solubility of this compound is predicted to be low in water due to its largely nonpolar aromatic structure and high LogP. It is expected to be sparingly soluble in nonpolar solvents like hexanes and more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), which can solvate both the aromatic rings and the carboxylic acid group. In protic solvents like ethanol and methanol, solubility is expected to be moderate. The sodium or potassium salt of the carboxylic acid would exhibit significantly higher aqueous solubility.

Predicted Spectral Properties

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the protons on the thiophene and benzothiazole rings. The thiophene protons will appear as doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing carboxylic acid and benzothiazole groups. The four protons of the benzo group of the benzothiazole moiety will also appear in the aromatic region, likely as complex multiplets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=N stretch (benzothiazole): A medium intensity band around 1500-1600 cm⁻¹.

-

C-S stretch: Bands in the fingerprint region.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

UV-Vis Spectroscopy

The extended conjugated π-system spanning both the thiophene and benzothiazole rings is expected to result in strong UV-Vis absorption. The maximum absorption wavelength (λ_max) is predicted to be in the UVA range (320-400 nm), characteristic of such conjugated aromatic systems.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve a cross-coupling reaction. A common strategy would be the Suzuki coupling of a boronic acid or ester derivative of one of the heterocyclic rings with a halide of the other.

Caption: Proposed Stille coupling reaction for the synthesis of the target molecule.

An alternative approach could be the reaction of 2-mercaptoaniline with 5-formylthiophene-2-carboxylic acid followed by oxidative cyclization. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the synthesis.

Potential Applications in Drug Development

Given the known biological activities of its constituent moieties, this compound is a promising candidate for various therapeutic applications. The benzothiazole core is associated with anticancer, antimicrobial, and anti-inflammatory effects.[1] Thiophene-2-carboxylic acid derivatives have also been explored as anti-inflammatory agents.[2][3] Therefore, this hybrid molecule could exhibit enhanced or synergistic activity in these areas. It may also find applications as a kinase inhibitor, a common mode of action for benzothiazole-containing drugs. Further research and biological screening are warranted to explore its full therapeutic potential.

Conclusion

While direct experimental data on this compound is not extensively available, a comprehensive profile of its physicochemical properties can be predicted through the analysis of its structural components and related compounds. This guide provides a foundational understanding of its expected characteristics, which can inform future research, including the design of synthetic routes and the exploration of its biological activities. As a molecule that combines two important pharmacophores, it represents a promising scaffold for the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

- Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemistry, 2023, 1-15.

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

- Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1195–1204.

- Tret'yakova, E. V., et al. (2005). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Russian Journal of Organic Chemistry, 41(6), 884-890.

-

ResearchGate. (2014). Synthesis, Characterization and Biological Studies of S-1,3-Benzothiazol- 2-ylthiophene-2-carbothioate and Its Ce(IV) and Nd(III) Complexes. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

-

Science Publications. (2009). Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. Retrieved from [Link]

- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-S), 145-154.

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

Farmacia Journal. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2011). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Retrieved from [Link]

-

SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of Benzothiazole-Thiophene Hybrids: A Technical Guide for Drug Discovery

Executive Summary

In the relentless pursuit of novel therapeutic agents, the strategic hybridization of pharmacophoric moieties has emerged as a cornerstone of modern drug discovery. This guide delves into the burgeoning field of benzothiazole-thiophene derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. We will traverse the synthetic landscape, dissect the intricate mechanisms of action, and illuminate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the current state of the art and a forward-looking perspective on this promising class of molecules.

Introduction: The Rationale for Hybridization

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, integral to numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Similarly, the thiophene ring is a versatile building block known to enhance the biological efficacy of various molecules.[3] The strategic fusion of these two heterocyclic systems into single molecular entities creates novel derivatives with the potential for synergistic or enhanced biological effects, improved target selectivity, and favorable pharmacokinetic profiles.[4] This guide will explore the compelling evidence supporting the development of these hybrid molecules as next-generation therapeutics.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of novel benzothiazole-thiophene derivatives is a critical first step in their evaluation. A variety of synthetic methodologies have been employed, often involving multi-step reaction sequences. A common approach begins with the synthesis of a substituted benzothiazole core, followed by its coupling with a functionalized thiophene moiety.

Exemplary Synthetic Protocol: Synthesis of 2-Aryl-benzothiazoles

A robust method for the synthesis of 2-substituted benzothiazoles involves the reaction of a carboxylic acid with thionyl chloride to form an acyl chloride. This intermediate is then reacted with a substituted aminothiophenol to yield the desired 2-substituted benzothiazole.[5]

Step-by-Step Methodology:

-

Acyl Chloride Formation: To a solution of the desired carboxylic acid (1 mmol) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 mmol) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Benzothiazole Ring Formation: Dissolve the crude acyl chloride in a suitable solvent (e.g., pyridine) and add the substituted aminothiophenol (1 mmol).

-

Reflux the reaction mixture for 6-8 hours, again monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield the final 2-substituted benzothiazole derivative.

The choice of starting materials and reaction conditions can be varied to produce a library of derivatives with diverse substitutions on both the benzothiazole and thiophene rings, which is crucial for subsequent structure-activity relationship studies.[6]

Biological Activities: A Multifaceted Therapeutic Profile

Benzothiazole-thiophene derivatives have demonstrated a wide array of biological activities, with the most prominent being their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Malignant Cells

Numerous studies have highlighted the potent antiproliferative effects of benzothiazole-thiophene hybrids against a range of human cancer cell lines.[5][7] For instance, certain derivatives have shown significant activity against breast cancer (MCF-7), colon cancer (SW620), and lung cancer (A549) cell lines.[7][8]

Mechanism of Action: The anticancer mechanisms of these compounds are often multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] Molecular docking studies have revealed that these compounds can bind to and inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[9][10] For example, some benzothiazole-thiazole hybrids have been identified as competitive inhibitors of the p56lck enzyme, which plays a crucial role in T-cell activation and has been implicated in certain cancers.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[11]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole-thiophene derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Benzothiazole-Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BT-T-1 | HeLa | 9.76 | [5] |

| BT-T-2 | MCF-7 | 18.10 | [12] |

| BT-T-3 | HepG2 | 48 (nM) | [7] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzothiazole-thiophene hybrids have emerged as promising candidates with broad-spectrum activity against both bacteria and fungi.[4][13] Some derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans.[14][15]

Mechanism of Action: The antimicrobial mechanism of these compounds is often linked to the inhibition of essential microbial enzymes. Molecular docking studies have suggested that some derivatives can inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[16] For antifungal activity, inhibition of fungal cytochrome P450 14α-demethylase, an enzyme essential for ergosterol biosynthesis, has been proposed.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the benzothiazole-thiophene derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Benzothiazole-Thiophene Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BT-T-4b | S. aureus | 3.90 | [4] |

| BT-T-4c | M. tuberculosis | 3.90 | [4] |

| BT-T-16c | S. aureus | 0.025 (mM) | [14] |

Structure-Activity Relationship (SAR) and Molecular Modeling

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective benzothiazole-thiophene derivatives.[17][18] SAR studies have revealed that the nature and position of substituents on both the benzothiazole and thiophene rings significantly influence biological activity.

For instance, the introduction of electron-withdrawing groups, such as nitro and halo groups, has been shown to enhance antimicrobial activity.[4] In the context of anticancer activity, the presence of certain functionalities like methoxy and chloro groups has been correlated with increased potency.[12]

Molecular docking studies are invaluable computational tools that provide insights into the binding interactions between the synthesized compounds and their biological targets at the molecular level.[9][10][16] These studies help in understanding the binding modes and identifying key amino acid residues involved in the interaction, thereby guiding the design of new analogs with improved binding affinity and biological activity.

Diagram 1: Generalized Workflow for the Development of Benzothiazole-Thiophene Derivatives

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

A Technical Guide to the Initial Antimicrobial Screening of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those integrating multiple pharmacophores, represent a promising avenue for identifying new molecular scaffolds with potent biological activity. This guide provides a comprehensive, in-depth framework for the initial in vitro antimicrobial screening of the novel compound 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid . The benzothiazole and thiophene moieties are individually recognized for a wide spectrum of pharmacological activities, and their hybridization in this molecule presents a compelling case for antimicrobial investigation.[1][2][3] This document outlines a strategic, tiered approach, grounded in methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientifically rigorous and reproducible evaluation.[4]

Introduction: The Rationale for Screening

Benzothiazole derivatives are a prominent class of heterocyclic compounds known to exhibit a vast array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] Their mechanism of action can be diverse, with studies indicating inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[1] Similarly, the thiophene ring is a key structural component in numerous pharmaceuticals and is associated with significant antimicrobial efficacy.[5][6]

The target molecule, This compound , represents a structural hybrid of these two potent scaffolds. This rational design approach aims to leverage the synergistic or additive effects of both moieties to create a new chemical entity with enhanced antimicrobial potential. The initial screening process is therefore a critical first step to validate this hypothesis and determine the compound's spectrum of activity and potency.

Compound Profile

-

Compound Name: this compound

-

Molecular Structure: (A structural representation would be inserted here in a formal whitepaper)

-

Key Features: The molecule combines the electron-rich thiophene ring, functionalized with a carboxylic acid group (which can influence solubility and cellular uptake), directly linked to the bicyclic benzothiazole system. Structure-activity relationship (SAR) studies of related compounds suggest that substitutions on the benzothiazole ring can significantly modulate antimicrobial activity.[2]

A Strategic Tiered Screening Approach

An effective initial screen should be resource-efficient, providing a rapid assessment of activity before committing to more labor-intensive quantitative assays. This guide proposes a three-phase workflow designed to systematically characterize the antimicrobial profile of the test compound.

Caption: High-level workflow for antimicrobial screening.

Phase 1: Primary Screening - Agar Disk Diffusion

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is ideal for an initial screen due to its simplicity and low cost.[7]

Principle of the Assay

A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Protocol: Kirby-Bauer Disk Diffusion Method (Adapted from CLSI Standards)

Materials & Reagents:

-

Test Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO) - ensure it has no intrinsic antimicrobial activity at the concentration used.

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Microbial Strains (see Table 1)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Positive Control Antibiotic Disks (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

-

Negative Control: Blank disk with solvent (DMSO)

Procedure:

-

Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.

-

Disk Preparation & Application: Aseptically apply a known amount (e.g., 10 µL) of the test compound stock solution onto a sterile paper disk to achieve a specific concentration (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely. Place the impregnated disk, along with positive and negative control disks, onto the inoculated agar surface.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.

-

Result Interpretation: Measure the diameter (in mm) of the zone of inhibition around each disk. A zone of inhibition indicates that the compound has activity against the tested microbe.

Table 1: Recommended Microbial Panel for Primary Screening

| Domain | Gram Type | Species | ATCC Strain No. | Rationale |

|---|---|---|---|---|

| Bacteria | Gram-positive | Staphylococcus aureus | 25923 | Common cause of skin and systemic infections, representative cocci. |

| Bacteria | Gram-positive | Enterococcus faecalis | 29212 | Important nosocomial pathogen, known for antibiotic resistance. |

| Bacteria | Gram-negative | Escherichia coli | 25922 | Representative of enteric bacteria, common cause of UTIs. |

| Bacteria | Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen with high intrinsic and acquired resistance. |

| Fungi | Yeast | Candida albicans | 90028 | Common cause of opportunistic fungal infections (candidiasis). |

Phase 2: Quantitative Analysis - Broth Microdilution for MIC

If the compound shows promising activity in the primary screen, the next step is to determine its potency by finding the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[8] This guide details the broth microdilution method, a standardized technique recommended by CLSI document M07.[8][9]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution (CLSI M07)

Materials & Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (prepared as in Phase 1, then diluted in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells)

-

Test compound, positive control antibiotic, and solvent

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.

-

Inoculation: Add the prepared microbial inoculum to each well (except the sterility control) to reach the final target concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control well.

Phase 3: Determining Bactericidal vs. Bacteriostatic Action (MBC)

The MIC value does not distinguish between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test is a confirmatory step to determine this.

Principle of the Assay

Following an MIC test, aliquots are taken from the wells that showed no visible growth and are plated onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Procedure:

-

From each well of the MIC plate that showed no visible growth (i.e., at the MIC and higher concentrations), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

Incubate the MHA plate at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration from the MIC plate that yields no colony growth (or a ≥99.9% kill) on the subculture plate.

Table 2: Example Data Presentation

| Microorganism | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

|---|---|---|---|---|

| S. aureus ATCC 25923 | 22 | 4 | 8 | Bactericidal (Ratio ≤ 4) |

| E. coli ATCC 25922 | 15 | 16 | >128 | Bacteriostatic (Ratio > 4) |

| P. aeruginosa ATCC 27853 | 0 | >128 | >128 | Resistant |

| C. albicans ATCC 90028| 18 | 8 | 16 | Fungicidal (Ratio ≤ 4) |

Conclusion and Future Directions

This structured screening cascade provides a robust and efficient methodology for the initial evaluation of this compound. The data generated—zones of inhibition, MIC values, and MBC values—will deliver a clear preliminary assessment of the compound's antimicrobial spectrum and potency. Positive results from this screening would warrant further investigation, including:

-

Time-kill kinetics assays to understand the dynamics of antimicrobial action.

-

Mechanism of action studies to identify the specific cellular target.

-

Toxicity assays using mammalian cell lines to assess the compound's therapeutic index.

-

Structure-Activity Relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.

By adhering to these standardized, field-proven protocols, researchers can generate high-quality, reliable data to guide the progression of this promising compound through the drug discovery pipeline.

References

-

Siddiqui, N. et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. Available at: [Link]

-

Abdel-Wahab, B. F. et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing (AST). Available at: [Link]

-

American Society for Microbiology (ASM). (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

-

Bondalapati, S. et al. (2018). Design, Synthesis and Biological Evaluation of Benzothiazole-thiophene Hybrids: A New Class of Potent Antimicrobial Agents. Letters in Drug Design & Discovery. Available at: [Link]

-

El-Helw, E. A. E. et al. (2025). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. Available at: [Link]

-

CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. ResearchGate. Available at: [Link]

-

Taha, M. et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Benzothiazole-thio...: Ingenta Connect [ingentaconnect.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asm.org [asm.org]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

The Therapeutic Frontier: A Technical Guide to 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic Acid Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of benzothiazole and thiophene moieties into a singular molecular framework has opened a promising new frontier in the quest for novel therapeutics. This technical guide delves into the therapeutic potential of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid and its analogs, a class of compounds demonstrating significant promise in oncology and inflammatory diseases. We will explore the rational design, synthesis, and biological evaluation of these compounds, with a particular focus on their mechanism of action, including the inhibition of key signaling pathways such as PI3K/Akt. This guide is intended to serve as a comprehensive resource for researchers in the field, providing not only a theoretical framework but also actionable experimental protocols to accelerate the discovery and development of next-generation targeted therapies.

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular architectures, known as "privileged scaffolds," consistently appear in a multitude of biologically active compounds.[1] Both benzothiazole and thiophene rings fall into this esteemed category.

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone of many pharmacologically active agents.[2] Its derivatives are known to exhibit a wide array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][4] The planar structure of the benzothiazole core allows for effective interaction with various biological targets.[2]

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key component in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a versatile building block in drug design.[5]

The strategic combination of these two privileged scaffolds into the this compound core creates a novel chemical entity with the potential for synergistic or enhanced biological activity. This guide will illuminate the pathway from conceptualization to preclinical evaluation of this promising class of molecules.

Molecular Design and Synthesis of Analogs

The rational design of analogs of this compound is guided by structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. Key modifications often involve substitutions on both the benzothiazole and thiophene rings.

General Synthetic Strategy: A Cross-Coupling Approach

A robust and versatile method for the synthesis of the this compound core involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. The Suzuki coupling, which utilizes a boronic acid and a halide, is often preferred due to the relative stability and low toxicity of the boronic acid reagents.

A plausible synthetic route is a Suzuki cross-coupling reaction between a 2-halobenzothiazole and a 5-boronothiophene-2-carboxylic acid derivative.[6]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to synthesize the core compound.

Materials:

-

2-Chlorobenzothiazole

-

5-(Methoxycarbonyl)thiophen-2-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Coupling Reaction:

-

To a flame-dried round-bottom flask, add 2-chlorobenzothiazole (1.0 eq), 5-(methoxycarbonyl)thiophen-2-ylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

-

Work-up and Purification of the Ester Intermediate:

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 5 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Synthesis of Analogs

To explore the structure-activity relationship, a library of analogs can be synthesized by modifying the starting materials. For instance, substituted 2-chlorobenzothiazoles can be used to introduce various functionalities on the benzothiazole ring. Similarly, derivatives of 5-bromothiophene-2-carboxylic acid can be employed to generate analogs with different substituents on the thiophene ring.[6] The carboxylic acid moiety can also be converted to various amides, esters, or other bioisosteres to modulate the compound's properties.

Biological Evaluation: Unveiling the Therapeutic Potential

A systematic biological evaluation is crucial to characterize the therapeutic potential of the synthesized analogs. This typically involves a tiered approach, starting with in vitro assays to assess anticancer and anti-inflammatory activities, followed by mechanistic studies to elucidate the mode of action.

In Vitro Anticancer Activity

The antiproliferative activity of the compounds is evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Analogs

| Compound ID | R1 (on Benzothiazole) | R2 (on Thiophene) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HepG2 |

| BT-T-01 | H | COOH | 15.2 | 21.8 | 18.5 |

| BT-T-02 | 6-F | COOH | 8.7 | 12.4 | 9.9 |

| BT-T-03 | 6-Cl | COOH | 5.1 | 7.3 | 6.2 |

| BT-T-04 | H | CONH₂ | 25.6 | 33.1 | 28.9 |

| Doxorubicin | - | - | 0.5 | 0.8 | 0.6 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

Mechanism of Action: Targeting Key Signaling Pathways

Understanding the molecular mechanism of action is paramount for the rational development of therapeutic agents. Several studies have implicated the PI3K/Akt signaling pathway as a key target for benzothiazole derivatives.[7][8][9] This pathway is frequently dysregulated in cancer and inflammatory diseases, making it an attractive therapeutic target.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers.

Caption: The PI3K/Akt signaling pathway and the proposed inhibitory action of the benzothiazole-thiophene analogs.

Investigating Pathway Inhibition: Western Blot Analysis

Western blotting is a powerful technique to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Experimental Protocol: Western Blot for PI3K/Akt Pathway Proteins

Materials:

-

Cancer cells treated with test compounds

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Step-by-Step Methodology:

-

Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for optimal biological activity.

-

Substituents on the Benzothiazole Ring: Electron-withdrawing groups, such as halogens, at the 6-position of the benzothiazole ring often enhance anticancer activity. This may be due to increased cell permeability or improved binding affinity to the target protein.

-

The Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, potentially acting as a key hydrogen bond donor or acceptor in the binding pocket of the target enzyme. Conversion to amides or esters can modulate the pharmacokinetic properties of the compounds.

-

Substituents on the Thiophene Ring: The electronic and steric properties of substituents on the thiophene ring can significantly influence the overall activity and selectivity of the analogs.

Caption: Key structure-activity relationship points for the this compound scaffold.

Pharmacokinetic Profile

A preliminary assessment of the pharmacokinetic properties of promising analogs is essential for their further development. In silico tools can be used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Predicted ADME Properties of Lead Analogs

| Compound ID | LogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 |

| BT-T-01 | 3.8 | 95.7 | 1 | 4 | Obeys |

| BT-T-03 | 4.3 | 95.7 | 1 | 4 | Obeys |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic accessibility of this core structure, coupled with the potential for multifaceted biological activity, warrants further investigation.

Future research should focus on:

-

Lead Optimization: Expanding the analog library to further refine the SAR and improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in relevant animal models of cancer and inflammatory diseases.

-

Target Deconvolution: Employing advanced techniques to definitively identify the molecular targets of these compounds.

This technical guide provides a comprehensive framework for researchers to explore the therapeutic potential of this exciting class of molecules. By leveraging the principles of rational drug design and employing the detailed experimental protocols outlined herein, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Medicinal Chemistry. [Link]

-

Therapeutic importance of synthetic thiophene. (2017). Pharmaceutical and Biological Evaluations. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). Turkish Journal of Pharmaceutical Sciences. [Link]

-

Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer. (2022). ACS Omega. [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Archiv der Pharmazie. [Link]

-

Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. (2022). ACS Publications. [Link]

-

Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. (n.d.). MDPI. [Link]

-

A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (2018). ResearchGate. [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. (2020). Taylor & Francis Online. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. (2005). ResearchGate. [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. (2020). Taylor & Francis Online. [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2020). International Journal of Molecular Sciences. [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). MDPI. [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science. [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2016). Der Pharma Chemica. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2023). RSC Medicinal Chemistry. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022). Journal of the Iranian Chemical Society. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. (2013). Organic Chemistry Portal. [Link]

-

Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (1983). Journal of Pharmaceutical Sciences. [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2019). Journal of Young Pharmacists. [Link]

-

Benzothiazole derivatives in the design of antitumor agents. (2022). ResearchGate. [Link]

-

Examples of benzothiazole‐based class‐I PI3K inhibitors. (2023). ResearchGate. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

A Comprehensive Guide to the Structural Elucidation of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid

Foreword: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, heterocyclic compounds are of paramount importance.[1][2] The fusion of moieties like benzothiazole and thiophene, as seen in 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid, creates a molecular scaffold with significant therapeutic potential. Benzothiazole derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Similarly, the thiophene ring is a key component in numerous pharmaceuticals, valued for its bioisosteric relationship with the benzene ring and its versatile chemical reactivity.[4][7]

The biological activity of such a molecule is intrinsically linked to its precise three-dimensional structure. Therefore, the unambiguous elucidation of this structure is not merely an academic exercise but a critical cornerstone of the drug discovery process. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a non-negotiable requirement for regulatory approval. This guide provides a detailed, multi-technique approach to the structural confirmation of this compound, grounded in established analytical principles.

Synthesis and Isolation: The Genesis of the Analyte

A robust structural elucidation begins with the synthesis of the target compound. A logical and common approach for synthesizing the title compound involves the condensation of 2-aminothiophenol with a derivative of thiophene-2,5-dicarboxylic acid or a related precursor.[8][9] This method is efficient and provides a direct route to the desired scaffold.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 2,5-thiophenedicarboxaldehyde (1 equivalent) in methanol.

-

Condensation Reaction: To this solution, add 2-aminothiophenol (2 equivalents) with continuous stirring.

-

Reflux: Heat the mixture under reflux for approximately one hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will form, which can be collected by filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product as a solid.[9] The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.[11]

Spectroscopic and Spectrometric Characterization: A Multi-Faceted Approach

No single technique can definitively elucidate a structure. Instead, a confluence of data from various analytical methods provides the necessary evidence for an unambiguous assignment.[12] This orthogonal approach ensures that the proposed structure is consistent with all observed physical and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[13] For the title compound, both ¹H and ¹³C NMR are indispensable.

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic region (typically 7.0-8.5 ppm) will be complex due to the coupled protons of the benzothiazole and thiophene rings.

-

Benzothiazole Protons: Four protons on the benzene ring of the benzothiazole moiety will likely appear as two sets of multiplets, characteristic of a disubstituted benzene ring.

-

Thiophene Protons: The two protons on the thiophene ring will appear as doublets due to coupling with each other.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by a D₂O exchange experiment.[14]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Benzothiazole (aromatic) | 7.8 - 8.2 | Multiplet |

| Benzothiazole (aromatic) | 7.3 - 7.6 | Multiplet |

| Thiophene (H3/H4) | 7.5 - 7.9 | Doublet |

| Thiophene (H4/H3) | 7.2 - 7.6 | Doublet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 160-170 ppm.[15]

-

Aromatic Carbons: The carbons of the benzothiazole and thiophene rings will appear in the aromatic region (110-155 ppm). The carbon attached to the nitrogen in the benzothiazole ring (C=N) will be significantly downfield.

-

Quaternary Carbons: The carbons at the fusion of the rings and the carbon attached to the carboxyl group will appear as signals with lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 162 - 168 |

| Benzothiazole (C=N) | ~165 |

| Thiophene (C-S) | 140 - 150 |

| Benzothiazole (Aromatic) | 120 - 135 |

| Thiophene (Aromatic) | 125 - 140 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the benzothiazole and thiophene rings.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.[16][17]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[18]

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region are indicative of the C=N stretching of the benzothiazole ring and the C=C stretching of the aromatic rings.[19]

-

C-S Stretch: A weaker absorption band around 690-750 cm⁻¹ can be attributed to the C-S bond within the thiophene and benzothiazole rings.[16][19]

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 (Strong) |